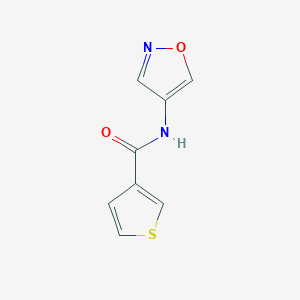

N-(isoxazol-4-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isoxazol-4-yl)thiophene-3-carboxamide is a compound that features a unique combination of an isoxazole ring and a thiophene ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)thiophene-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the thiophene ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields . Additionally, the development of eco-friendly and cost-effective methods would be crucial for industrial applications.

化学反応の分析

Types of Reactions

N-(isoxazol-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce new substituents onto the isoxazole or thiophene rings, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly impact the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the isoxazole ring.

科学的研究の応用

Anticancer Activity

N-(isoxazol-4-yl)thiophene-3-carboxamide derivatives have shown promising anticancer properties. A notable study synthesized various thiophene carboxamide derivatives, demonstrating significant activity against Hep3B hepatocellular carcinoma cells. The most active compounds exhibited IC50 values less than 11.6 μg/mL, indicating potent cytotoxic effects and potential for further development as anticancer agents .

Case Study: Combretastatin A-4 Mimics

Research has indicated that derivatives of this compound can act as biomimetics of Combretastatin A-4, a known anticancer agent. These compounds were evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as novel therapeutic agents .

Anti-inflammatory Properties

The compound has been identified as a potent inhibitor of the IκB kinase (IKK)-2 enzyme, which plays a crucial role in inflammatory pathways. Inhibition of this enzyme can be beneficial in treating various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease .

Therapeutic Implications

The therapeutic implications include:

- Rheumatoid Arthritis : Compounds targeting IKK-2 may reduce inflammation and joint damage.

- Asthma and COPD : Anti-inflammatory properties could alleviate symptoms associated with chronic respiratory diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against Mycobacterium tuberculosis. Certain derivatives have shown high inhibitory activity against both susceptible and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 μg/mL .

Case Study: Antitubercular Agents

A series of substituted isoxazole derivatives were tested for their antitubercular activity, demonstrating effectiveness against various strains while maintaining selectivity over non-target organisms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its efficacy. Modifications to the isoxazole ring and thiophene moiety can significantly impact biological activity. For instance:

- Substituting different functional groups on the isoxazole ring has been shown to enhance anticancer activity.

- Variations in the thiophene component can influence anti-inflammatory properties .

Data Summary

作用機序

The mechanism of action of N-(isoxazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets. Together, these interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

類似化合物との比較

Similar Compounds

Similar compounds to N-(isoxazol-4-yl)thiophene-3-carboxamide include other isoxazole and thiophene derivatives, such as:

- Isoxazole-4-carboxamide

- Thiophene-3-carboxamide

- Isoxazole-4-thiophene

Uniqueness

This compound is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets, potentially leading to enhanced therapeutic effects.

生物活性

N-(isoxazol-4-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and anti-inflammatory applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Research Findings

In a study examining a series of thiophene carboxamide derivatives, it was found that certain compounds exhibited remarkable activity against Hep3B liver cancer cells. The most potent derivatives had IC50 values as low as 5.46 µM . The interaction of these compounds with tubulin was noted to be similar to that of the well-known anticancer agent Combretastatin A-4 (CA-4), suggesting a mechanism involving microtubule destabilization, which is critical for cancer cell proliferation.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

| St.2 | Hep3B | 7.66 | Microtubule destabilization |

| St.3 | Hep3B | 2.77 | Microtubule destabilization |

The study utilized advanced techniques such as molecular docking and dynamic simulations to elucidate the binding interactions and stability of these compounds within the tubulin-colchicine-binding pocket .

2. Anti-inflammatory Activity

Beyond anticancer properties, this compound derivatives have also been explored for their anti-inflammatory effects. Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

Case Studies

In one investigation, a series of isoxazolyl carboxamides were synthesized and tested for anti-inflammatory activity using carrageenin-induced rat paw edema models. Some derivatives demonstrated potency comparable to established anti-inflammatory drugs like aspirin .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Assay Type | Potency (compared to Aspirin) |

|---|---|---|

| Isoxicam | CIRPE | 3x more potent |

| Other Derivatives | Various | Equipotent or more potent than aspirin |

The structure-activity relationship (SAR) analysis indicated that modifications in the isoxazole ring could enhance anti-inflammatory efficacy, suggesting potential pathways for drug optimization.

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Microtubule Disruption : Similar to CA-4, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- COX Inhibition : The anti-inflammatory properties are primarily attributed to selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes.

特性

IUPAC Name |

N-(1,2-oxazol-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXPJZIEFQJVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。